Journal Name:Journal of Physical Organic Chemistry
Journal ISSN:0894-3230
IF:2.155
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1395
Year of Origin:1988
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:111
Publishing Cycle:Monthly
OA or Not:Not
The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2023-04-07 , DOI: 10.1155/2023/6674009
Polymyxin B (PB) is a dose-dependent drug used to treat multidrug-resistantgram-negative bacteria, for which a suitable method is needed to determine clinical samples. A simple, economical, and efficient high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method was developed and validated for polymyxin B1 (PB1), polymyxin B1-Ile (PB1-I), polymyxin B2 (PB2), and polymyxin B3 (PB3) in human plasma. Chromatographic column was Waters BEH C18 column (2.1 × 50 mm, 1.7 μm). Phase A was water with 0.2% formic acid (FA), and phase B was acetonitrile containing 0.2% FA. The elution method is gradient elutio. The total analysis time was 5 min. The pretreatment method involved protein precipitation using acetonitrile containing 0.2% trifluoroacetic acid and 0.1% FA as the precipitant. The recovery rate was 92–99%. The total quantity of PB1 and PB1-I was measured in the linear range of 100–8000 ng/mL. Simultaneously, the total amounts of PB2 and PB3 were measured in the linear range of 11.9–948.5 ng/mL. This validated method was successfully applied to the pharmacokinetics of PB in critically ill patients.
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Synthesis of Chitosan Microparticles Encapsulating Bacterial Cell-Free Supernatants and Indole Acetic Acid, and Their Effects on Germination and Seedling Growth in Tomato (Solanum lycopersicum)
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2022-11-14 , DOI: 10.1155/2022/2182783
Encapsulation of biostimulant metabolites has gained popularity as it increases their shelf life and improves their absorption, being considered a good alternative for the manufacture of products that stimulate plant growth and fruit production. Cell-free supernatants (CFS) were obtained from nine indole-3-acetic acid (IAA) producing bacterial strains. Stenotrophomonas maltophilia (PT53T) produced the highest concentration of IAA (15.88 μg/mL) after 48 h of incubation. CFS from this strain, as well as an IAA standard were separately encapsulated in chitosan microparticles (CS-MP) using the ionic gelation method. The CS-MP were analyzed by Fourier transform infrared spectroscopy (FTIR), showing absorption bands at 1641, 1547, and 1218 cm−1, associated with the vibrations of the carbonyl C=O, the N-H amine, and the bond between chitosan (CHI) and sodium tripolyphosphate (TPP). The effects of unencapsulated CFS, encapsulated CFS (EN-CFS), and encapsulated IAA standard (EN-IAA) on germination and growth of seven-day-old tomato (Solanum lycopersicum) seedlings were studied. Results showed that both EN-CFS and EN-IAA significantly () increased seed germination rates by 77.5 and 80.8%, respectively. Both CFS and EN-IAA produced the greatest increase in aerial part length and fresh weight with respect to the treatment-free test. Therefore, it was concluded that the application of EN-CFS or EN-IAA could be a good option to improve the germination and growth of tomato seedlings.
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Comparison between the Chemical Composition of Essential Oil from Commercial Products and Biocultivated Lavandula angustifolia Mill.
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2023-01-13 , DOI: 10.1155/2023/1997157
The main aim of this study was to assess the differences in the chemical composition of essential oil from biocultivated Lavandula angustifolia in the Thracian Lowland floristic region, Bulgaria, and commercially available products from Bulgarian markets. Following the analytical results conducted with gas chromatography-mass spectrometry, we have established some differences in the chemical composition of the tested samples. The essential oil of biocultivated lavender contained 35 compounds, which represent 94.13% of the total oil. Samples from commercial products contained 28–42 compounds that represent 93.03–98.69% of the total oil. All the examined samples were rich in monoterpene hydrocarbons (1.68–12.77%), oxygenated monoterpenes (70.42–87.96%), sesquiterpene hydrocarbons (4.03–13.78%), and oxygenated sesquiterpenes (0.14–0.76%). The dominant components in all examined samples were linalool (20.0–45.0%) and linalyl acetate (20.79–39.91%). All the examined commercial samples contained linalool and linalyl acetate as was described in the European Pharmacopoeia, but in one of the samples, the quality of linalyl acetate is lower than that recommended in the European Pharmacopoeia.
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Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2023-02-11 , DOI: 10.1155/2023/3754549
Scutellariabaicalensis Georgi, an important perennial herb, is widely distributed and used all over the world. The root of S. baicalensis (Radix Scutellaria) is rich in flavonoids with a variety of bioactive effects and is widely used in clinic. The different geographical and climatic conditions of different cultivated areas of S. baicalensis lead to the differences of the main components in Radix Scutellaria. The main objective of this study was to evaluate the difference of flavonoid content in Radix Scutellaria from different cultivated areas in China. The mobile phase system, elution gradient, detection wavelength, and other chromatographic conditions for high-performance liquid chromatography-diode array detection (HPLC-DAD) determination of 8 flavonoids in Radix Scutellaria were optimized. The contents of flavonoids in 38 samples of Radix Scutellaria collected from seven main genuine cultivated areas were determined, and the correlation between the content, cultivated area, and the biological activities of Radix Scutellaria was compared. The results implied that baicalin, wogonoside, and baicalein were the three main flavonoids with the highest contents in Radix Scutellaria. The content of flavonoids in different cultivated areas was very different, which had significant regionality and was closely related to the natural conditions of various places. The antioxidant and antitumor activities of the extract of Radix Scutellaria were closely related to the content of flavonoids, and high contents of baicalin, wogonoside, and baicalein positively improved biological activities.
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Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2023-06-30 , DOI: 10.1155/2023/4380261
Veterinary drugs are pharmacologically and biologically active chemical agents. At present, veterinary drugs are extensively used to prevent and treat animal diseases, to promote animal growth, and to improve the conversion rate of feed. However, the use of veterinary drugs in food-producing animals may leave residues of the parent compounds and/or their metabolites in food products resulting in harmful effects on humans. To ensure food safety, sensitive and effective analytical methods have been developing rapidly. This review describes sample extraction and cleanup methods, and different analytical techniques are used for the determination of veterinary drug residues in milk and meat. Sample extraction methods, such as solvent extraction, liquid-liquid extraction, and cleanup methods such as dispersive solid-phase extraction and immunoaffinity chromatography, were summarized. Different types of analytical methods such as microbial, immunological, biosensor, thin layer chromatography, high-performance liquid chromatography, and liquid chromatography–tandem mass spectrometry were discussed for the analysis of veterinary drug residues in animal-derived foods. Liquid chromatography–tandem mass spectrometry is the most widely used analytical technique for the determination of antibiotic drug residues. This is due to the powerful separation of LC and accurate identification of MS, and LC-MS/MS is more popular in the analysis of veterinary drug residues.
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Fast and Sensitive Detection of SARS-CoV-2 Nucleic Acid Using a Rapid Detection System Free of RNA Extraction
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2023-01-20 , DOI: 10.1155/2023/8053524
Objectives. To establish and evaluate the analytical and clinical performance of the Flash20 SARS-CoV-2 nucleic acid rapid detection system free of RNA extraction. Methods. The limit of detection (LoD) was determined using a negative nasopharyngeal swab matrix spiked with different concentrations of SARS-CoV-2 virus; a total of 734,337 reference sequences of viral genomes from GenBank were used for the in-silico analysis to assess the inclusivity of the assay. The specificity of the system was evaluated by testing 27 medically relevant organisms. A total of 115 clinical specimens were collected and tested on the Flash20 SARS-CoV-2 detection system and with an FDA-approved comparator test to assess the clinical performance of the system. Results. The LoD of the Flash20 SARS-CoV-2 detection system is 250 copies/mL with a positive rate ≥90% (n = 20); alignments results showed that over 99% identity of the primer and probe of the Flash20 SARS-CoV-2 nucleic acid rapid detection system to the available SARS-CoV-2 sequences; the omicron samples tested 100% positive. None of the 27 organisms showed cross-reactivity with the Flash20 SARS-CoV-2 nucleic acid rapid detection system. Among all the 215 clinical samples, the Flash20 SARS-CoV-2 nucleic acid rapid detection system exhibits a high sensitivity of 99.24% (131/132) and 100% (83/83) specificity. Conclusion. The nucleic acid rapid detection system provides sensitive and accurate detection of SARS-CoV-2 free of RNA extraction. The high sensitivity and short time to results of approximately 35 minutes may impact earlier infection control and disease management.
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Amalgamation and Optimization of FAEE Biodiesel Fuel from Croton macrostachyus hochst. ex Delile Seed oil Utilizing Solid Calcium Oxide-Chicken Eggshell Squander as a Heterogeneous Catalyst
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2022-12-10 , DOI: 10.1155/2022/7984077
Identification of better yielding nonedible feedstocks and process improvements with locally prepared chemicals is the way forward for improving biodiesel economic viability. Synthesis of fatty acid ethyl ester (FAEE) biodiesel from Croton macrostachyus hochst. ex delile (C. M.) seed oil is investigated through the transesterification method including oil extraction and CaO-chicken eggshell waste as a heterogeneous catalyst and ethanol, which has not yet been investigated earlier. The effects of catalyst load from 2% to 6% (w/w) of the weight of oil, ethanol to oil ratio from 9 : 1 to 12 : 1(v/v), reaction temperature from 60 to 80, and reaction time variation from 0.45 to 2 hr have been explored. The yield has been investigated, with the oil content of the C. M. seed being 46.85% realized through the solvent extraction route. The central composite design (CCD) using a design expert is employed to investigate the effects of different process parameters for biodiesel synthesis and to find the optimum conditions for maximizing the yield. The conversion to biodiesel via the calcium oxide-heterogeneous catalyzed transesterification route has achieved 91% yield under the optimum conditions. The optimum result predicted by the model is found to be 91.036% at a catalyst loading of 5.802 wt.%, reaction temperature of 76.117, a reaction time of 1.969 hr, and ethanol to oil molar ratio of 11.55 with a desirability value of 1.000. The FTIR spectrum confirms the composition and functional groups of synthesized biodiesel under optimum reaction conditions. Physicochemical properties of synthesized C. M. biodiesel are determined, and the results when compared with the biodiesel standard specifications are within the range prescribed. The result showed that C. M. could be a very viable feedstock for the biodiesel industry, which could be exploited as an alternative fuel source.
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Change in Serum Uric Acid is a Useful Predictor of All-Cause Mortality among Community-Dwelling Persons
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2023-03-04 , DOI: 10.1155/2023/7382320
There is limited research on the association between longitudinal variability in serum uric acid (SUA) and all-cause mortality in the general population, although recent studies have suggested that changes in SUA are associated with all-cause mortality in adults. This study aims to examine the association between percentage change in SUA (%dSUA = 100 × (cohort 2 SUA − cohort 1 SUA)/(time × cohort 1 SUA) and all-cause mortality. This study is based on 1,301 participants, of whom 543 were male (63 ± 11 years) and 758 were female (63 ± 9 years). We obtained adjusted relative risk estimates for all-cause mortality and used a Cox proportional hazards model, adjusted for possible confounders, to determine the hazard ratio (HR) and 95% confidence interval (CI) of %dSUA. Of all the participants, 79 (6.1%) were deceased, and of these, 45 were male (8.3%) and 34 were female (4.5%). The multivariable-adjusted HRs (95% CI) for all-cause mortality for the first, second to fourth (reference), and fifth %dSUA quintiles were 3.79 (1.67–8.48), 1.00, and 0.87 (0.29–2.61) for male participants and 4.00 (1.43–11.2), 1.00, and 1.19 (0.46–3.05) for female participants, respectively. Participants with a body mass index of <22 kg/m2 had a significantly higher HR, forming a U-shaped curve for the first (HR, 7.59; 95% CI, 2.13–27.0) and fifth quintiles (HR, 2.93; 95% CI, 1.05–8.18) relative to the reference. Percentage change in SUA is independently and significantly associated with future all-cause mortality among community-dwelling persons.
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Application of Particle Swarm Algorithm in Nanoscale Damage Detection and Identification of Steel Structure
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2022-10-12 , DOI: 10.1155/2022/4300840
In order to identify the damage of a grid structure, the author proposes a damage identification method for grid structures based on particle swarm optimization. First, using the Modal Assurance Criterion (MAC) and combining the respective advantages of frequency and mode shape in damage identification, a fitness function based on frequency and mode shape is constructed. Second, two test functions are used to compare and analyze, which shows that the improved particle swarm algorithm has better optimization performance. Finally, through an example of a grid structure simulation model, the effectiveness of the proposed method is verified. Three working conditions were set up for damage identification, and the results were analyzed. Results. The particle swarm calculation of case 1 converged in the 53rd generation, and case 2 completed the convergence in the 67th generation, which is consistent with the actual situation. Condition 3 completed the convergence at the 125th generation, indicating that the fitness value has been decreasing until then, and it does not change after the convergence, indicating that the convergence is good. The damage degree of No. 92 member was identified as 95.69%, and the damage degree of No. 105 member was 96.28%. Basically, this is in line with the actual situation. Conclusions. The damage identification method based on the particle swarm algorithm can accurately identify the location and degree of damage.
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Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats
Journal of Physical Organic Chemistry ( IF 2.155 ) Pub Date: 2022-09-30 , DOI: 10.1155/2022/8536235
Scopolamine, as a tropane alkaloid found in plants such as belladonna and datura, is used clinically as a transdermal patch and is highly neurotoxic. This study aimed to develop a simple, sensitive, and selective LC-MS/MS method for the determination of the content and distribution of scopolamine in rat plasma and brain after drug administration. In our study, sample pretreatment consisted of protein precipitation with acetonitrile followed by nitrogen blow concentration. Gradient elution of scopolamine and internal standard was performed on a ZORBAX Eclipse Plus C18 (2.1100 mm, 3.5 μm) column with water containing 0.1% formic acid (v/v) and acetonitrile as a mobile phase. Those samples were quantified in ESI positive ion mode using an API 4000 triple quadrupole mass spectrometer. The results showed that scopolamine was linear in the calibration range of 2–2500 ng/mL, and the selectivity, accuracy, precision, matrix effect, stability, and recovery of the method were within acceptable limits. The method has been validated and has been successfully used for toxicokinetic studies of scopolamine. After intraperitoneal injection, the time to peak toxic concentrations of scopolamine in rats was 0.5 h. The concentrations of scopolamine in the hippocampus and cortex were much higher than those in the striatum, indicating that the likely targets of its neurotoxic damage were the hippocampus and cortex. Overall, this study provides the basis for the neurotoxicity of scopolamine and provides a reference for its toxicokinetic studies.
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SCI Journal Division of the Chinese Academy of Sciences
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11.20 57 Science Citation Index Science Citation Index Expanded Not
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